Array ( [bid] => 7971502 )
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine structure, which incorporates a fluorine atom at the 3-position and a methyl group at the 6-position of the imidazole ring. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions. It has the molecular formula and a molecular weight of approximately 249.63 g/mol . This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The chemical reactivity of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate can be attributed to its functional groups. The carboxylic acid moiety can participate in esterification reactions, while the imidazole ring can undergo nucleophilic substitutions or electrophilic aromatic substitutions.
Research indicates that compounds related to 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit significant biological activities. Specifically, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit protein geranylgeranylation, which is crucial in cancer cell proliferation and survival. These compounds have shown efficacy against various cancer cell lines, including cervical carcinoma cells .
Synthesis of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate typically involves several steps:
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has several notable applications:
Interaction studies have focused on how 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate interacts with biological targets:
Several compounds share structural similarities with 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | 0.92 | Lacks methyl substitution at C6 |
| 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | 0.91 | Fluorine substitution at C7 instead of C3 |
| 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 0.84 | Contains trifluoromethyl group at C5 |
| Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | 0.82 | Ethyl ester instead of carboxylic acid |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 0.87 | No fluorine or methyl substitution |
These comparisons illustrate how variations in substituents influence both biological activity and chemical properties, making each compound unique in its potential applications and effects.